An In-depth Technical Guide to 4-Methyl-8-hydroxyquinoline (CAS Number 3846-73-9)
An In-depth Technical Guide to 4-Methyl-8-hydroxyquinoline (CAS Number 3846-73-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-8-hydroxyquinoline, a heterocyclic organic compound with significant potential in various scientific and biomedical applications. This document collates essential chemical and physical data, outlines experimental protocols, and explores the mechanistic underpinnings of its biological activities.
Core Chemical and Physical Properties
4-Methyl-8-hydroxyquinoline, also known as 8-hydroxy-4-methylquinoline or 8-hydroxylepidine, is a derivative of the versatile scaffold, 8-hydroxyquinoline.[] The introduction of a methyl group at the 4-position influences its electronic properties, solubility, and biological interactions.
| Property | Value | Reference(s) |
| CAS Number | 3846-73-9 | [][2] |
| Molecular Formula | C₁₀H₉NO | [] |
| Molecular Weight | 159.18 g/mol | [] |
| IUPAC Name | 4-methylquinolin-8-ol | [] |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | 124 °C | [4] |
| Boiling Point | 330 °C at 760 mmHg | [] |
| Density | 1.21 g/cm³ | [] |
| pKa | 4.47 ± 0.40 (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methanol.[5] Good solubility was observed in dimethyl sulfoxide, dimethyl formamide, chloroform and methanol.[5] | [5] |
| SMILES | Cc1ccnc2c(O)cccc12 | |
| InChI Key | OYUKRQOCPFZNHR-UHFFFAOYSA-N | [] |
Synthesis
The synthesis of 4-methyl-8-hydroxyquinoline can be achieved through established methods for quinoline synthesis, such as the Skraup synthesis or the Friedländer synthesis.[6] A common approach involves the reaction of an appropriately substituted aniline with a β-ketoester followed by cyclization.
Representative Synthetic Workflow:
Figure 1: Generalized Skraup synthesis workflow for 4-methyl-8-hydroxyquinoline.
Key Applications and Mechanisms of Action
4-Methyl-8-hydroxyquinoline's utility stems from its role as a metal chelator and its inherent biological activity, which is a characteristic of the 8-hydroxyquinoline scaffold.
Metal Chelation
The proximate arrangement of the hydroxyl group and the nitrogen atom in the quinoline ring makes 4-methyl-8-hydroxyquinoline an excellent bidentate chelating agent for various metal ions.[3][6] This property is fundamental to many of its biological effects and analytical applications. The chelation process can alter the bioavailability of essential metal ions for pathogenic microorganisms or cancer cells, and also forms the basis for fluorescent sensing of metal ions.
Figure 2: The role of metal chelation in the biological activity of 4-methyl-8-hydroxyquinoline.
Anticancer Activity
Derivatives of 8-hydroxyquinoline have demonstrated promising anticancer properties. Their mechanisms of action are often multifactorial, stemming from their ability to chelate metal ions crucial for tumor growth and to induce cellular stress. The antitumor activity of some 8-hydroxyquinoline derivatives has been linked to the induction of DNA damage and the downregulation of human telomerase reverse transcriptase (hTERT) mRNA expression.[7]
Figure 3: Proposed anticancer mechanism of action for 8-hydroxyquinoline derivatives.
Antimicrobial Activity
The 8-hydroxyquinoline scaffold is a well-established antimicrobial agent. The antimicrobial mechanism is largely attributed to its metal chelating properties, which disrupt essential metal ion homeostasis in bacteria and fungi.[8] Furthermore, some 8-hydroxyquinoline derivatives can interact with and disrupt the bacterial lipid bilayer membrane, leading to cell death.[9]
Figure 4: Dual antimicrobial mechanisms of 8-hydroxyquinoline derivatives.
Experimental Protocols
The following are generalized experimental protocols. Researchers should optimize these based on their specific experimental setup and objectives.
General Protocol for UV-Visible Spectrophotometric Analysis
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Preparation of Stock Solution: Prepare a stock solution of 4-Methyl-8-hydroxyquinoline (e.g., 1 mM) in a suitable organic solvent like methanol or DMSO.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvent.
-
Spectrophotometric Measurement: Record the absorbance spectra of the working solutions over a relevant wavelength range (e.g., 200-500 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
General Protocol for Fluorescence Spectroscopy
-
Preparation of Solutions: Prepare a dilute solution of 4-Methyl-8-hydroxyquinoline (e.g., 10 µM) in a suitable solvent.
-
Fluorescence Measurement:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the emission maximum).
-
Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence intensity and absorbance of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
General Protocol for Metal Chelation Study (Spectrophotometric Titration)
-
Prepare Solutions: Prepare a stock solution of 4-Methyl-8-hydroxyquinoline and a stock solution of the metal salt of interest in a suitable buffer or solvent system.
-
Titration:
-
Place a known concentration of the 4-Methyl-8-hydroxyquinoline solution in a cuvette.
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
After each addition, mix the solution and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at specific wavelengths corresponding to the free ligand and the metal-ligand complex.
-
Plot the change in absorbance against the molar ratio of metal to ligand to determine the stoichiometry of the complex.
-
General Protocol for In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-Methyl-8-hydroxyquinoline (dissolved in a vehicle like DMSO, with the final DMSO concentration kept low and consistent across all wells, including controls). Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Safety and Handling
Hazard Statements: Based on data for the parent compound, 8-hydroxyquinoline, 4-Methyl-8-hydroxyquinoline should be handled with care. Potential hazards include being toxic if swallowed, causing serious eye damage, and potentially causing an allergic skin reaction. It may also be very toxic to aquatic life with long-lasting effects.[10]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood.[10]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.[10]
-
Avoid release to the environment.
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
4-Methyl-8-hydroxyquinoline is a compound of significant interest with a broad spectrum of potential applications, particularly in the fields of medicinal chemistry and materials science. Its well-defined metal-chelating properties are central to its biological activities and its utility as a fluorescent probe. This guide provides a foundational understanding for researchers and developers to explore and harness the potential of this versatile molecule. Further research is warranted to fully elucidate its specific mechanisms of action in various biological systems and to develop novel applications.
References
- 2. 3846-73-9 Cas No. | 4-Methyl-8-hydroxyquinoline | Apollo [store.apolloscientific.co.uk]
- 3. 4-HYDROXY-8-METHYLQUINOLINE | 23432-44-2 [chemicalbook.com]
- 4. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. rroij.com [rroij.com]
- 7. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]

